Dehidro Bisoprolol

Descripción general

Descripción

Dehydroxy bisoprolol is a derivative of bisoprolol, a well-known beta-blocker used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure. Dehydroxy bisoprolol retains the core structure of bisoprolol but lacks one or more hydroxyl groups, which may alter its pharmacological properties and applications.

Aplicaciones Científicas De Investigación

Dehydroxy bisoprolol has several scientific research applications, including:

Chemistry: Used as a model compound to study dehydroxylation reactions and their mechanisms.

Biology: Investigated for its potential effects on biological systems, particularly in cardiovascular research.

Medicine: Explored for its potential therapeutic benefits and pharmacological properties.

Industry: Utilized in the development of new beta-blocker derivatives with improved efficacy and reduced side effects.

Mecanismo De Acción

Target of Action

Dehydro Bisoprolol, like Bisoprolol, is a cardioselective β1-adrenergic blocking agent . The primary targets of Dehydro Bisoprolol are the β1-adrenergic receptors, which are predominantly found in the heart and kidneys . These receptors play a crucial role in regulating heart rate, heart contractility, and renal blood flow .

Mode of Action

Dehydro Bisoprolol works by competitively inhibiting β1-adrenergic receptors . This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors, thereby reducing their stimulatory effect . As a result, the heart rate slows down, and the force of heart contractions decreases .

Biochemical Pathways

The action of Dehydro Bisoprolol affects several biochemical pathways. By blocking β1-adrenergic receptors, it inhibits the activation of the adrenergic cascade, leading to decreased adrenergic tone/stimulation of the heart muscle and pacemaker cells . This results in reduced heart rate and contractility .

Pharmacokinetics

The pharmacokinetic properties of Dehydro Bisoprolol are likely to be similar to those of Bisoprolol. Bisoprolol is rapidly and almost completely absorbed after oral administration, with the highest concentrations found in the heart, liver, lungs, and saliva . It undergoes extensive hepatic metabolism, with a significant first-pass effect . About 50% of the drug is excreted in the urine as unchanged drug, with the remainder as inactive metabolites . The elimination half-life of Bisoprolol in individuals with normal renal function is between 9 to 12 hours .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dehydro Bisoprolol. For instance, factors such as diet, lifestyle, and co-administration of other medications can affect the absorption, distribution, metabolism, and excretion of the drug . Moreover, environmental pollutants can potentially interact with Dehydro Bisoprolol, affecting its ecotoxicity .

Análisis Bioquímico

Cellular Effects

It is hypothesized that Dehydro Bisoprolol may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that Dehydro Bisoprolol may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dehydroxy bisoprolol typically involves the modification of bisoprolol through selective dehydroxylation reactions. One common method includes the use of dehydrating agents such as thionyl chloride or phosphorus oxychloride under controlled conditions to remove hydroxyl groups from the bisoprolol molecule.

Industrial Production Methods

Industrial production of dehydroxy bisoprolol may involve large-scale chemical reactors where bisoprolol is treated with dehydrating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient dehydroxylation while minimizing side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Dehydroxy bisoprolol can undergo various chemical reactions, including:

Oxidation: Dehydroxy bisoprolol can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Bisoprolol: The parent compound, widely used as a beta-blocker.

Nebivolol: Another beta-blocker with additional vasodilatory properties.

Metoprolol: A beta-blocker with similar cardioselective properties.

Uniqueness

Dehydroxy bisoprolol is unique due to its modified structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, bisoprolol. This uniqueness can potentially lead to variations in its therapeutic effects and side effect profile, making it a compound of interest for further research and development.

Actividad Biológica

Dehydroxy bisoprolol, a derivative of the well-known beta-blocker bisoprolol, has garnered attention for its potential biological activities, particularly in cardiovascular pharmacology. This article explores its mechanisms of action, efficacy in clinical settings, and comparative studies with other antihypertensive agents.

Overview of Bisoprolol and Its Derivatives

Bisoprolol is a selective beta-1 adrenergic antagonist primarily used to manage hypertension and heart failure. Its mechanism involves the inhibition of β1-receptors in the heart, leading to decreased heart rate and myocardial contractility, which reduces cardiac workload and oxygen demand . Dehydroxy bisoprolol, while less studied than its parent compound, is hypothesized to retain similar pharmacological properties due to its structural similarities.

The biological activity of dehydroxy bisoprolol can be understood through its interaction with adrenergic receptors:

- Beta-1 Receptor Antagonism : Like bisoprolol, dehydroxy bisoprolol is expected to selectively inhibit β1-adrenoceptors, leading to a reduction in heart rate and contractility.

- Renin Inhibition : It may also reduce renin release from the kidneys, contributing to lower blood pressure through the renin-angiotensin system .

Pharmacokinetics

The pharmacokinetic profile of dehydroxy bisoprolol remains largely uncharacterized. However, based on bisoprolol's profile:

- Absorption : Bisoprolol is well absorbed with a bioavailability of approximately 90% .

- Peak Concentration : Typically achieved within 2-4 hours post-administration.

- Half-Life : Approximately 10 hours for bisoprolol suggests a potentially similar duration for dehydroxy bisoprolol.

Comparative Studies

Recent studies have explored the efficacy of bisoprolol and its derivatives in various clinical settings:

- Heart Failure : A meta-analysis involving 3,288 patients demonstrated that bisoprolol significantly reduced mortality and hospitalizations related to heart failure compared to placebo (29.3% reduction in total death) .

- Hypertension Management : A study comparing low-dose combinations of bisoprolol/hydrochlorothiazide showed significant reductions in both systolic and diastolic blood pressure over a 24-hour period .

Case Studies

- Transdermal versus Oral Administration : A study involving patients switching from oral bisoprolol to a transdermal patch indicated improved heart rate control and reduced incidence of premature ventricular contractions (PVCs) during sleep . This suggests that formulation might influence the drug's effectiveness and patient compliance.

Molecular Docking Studies

Recent computational studies have utilized molecular docking techniques to evaluate the binding affinity of dehydroxy bisoprolol to various adrenergic receptors. These studies suggest that:

- Dehydroxy bisoprolol may exhibit comparable binding energies to beta-1 receptors as seen with bisoprolol itself.

- The binding energies reported were significant, indicating potential efficacy as an antihypertensive agent .

Data Summary Table

Propiedades

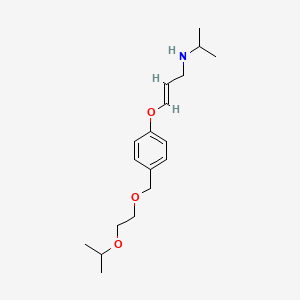

IUPAC Name |

(E)-N-propan-2-yl-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-15(2)19-10-5-11-22-18-8-6-17(7-9-18)14-20-12-13-21-16(3)4/h5-9,11,15-16,19H,10,12-14H2,1-4H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRKUNUKKCUCNI-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC=COC1=CC=C(C=C1)COCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC/C=C/OC1=CC=C(C=C1)COCCOC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747438 | |

| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2180924-96-1, 1217245-60-7 | |

| Record name | Dehydro bisoprolol, (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180924961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-N-(Propan-2-yl)-3-[4-({2-[(propan-2-yl)oxy]ethoxy}methyl)phenoxy]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO BISOPROLOL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJG7AX3T7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.